molecular formula C24H24N2O6S B11406538 3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11406538
M. Wt: 468.5 g/mol
InChI Key: XCYVKXZQLLBFEZ-UHFFFAOYSA-N
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Description

3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound featuring a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Modifications: Introduction of hydroxy, methoxy, and carbonitrile groups through substitution reactions using reagents like methanol, hydroxylamine, and cyanogen bromide.

    Final Assembly: Coupling of the intermediate products to form the final compound under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-methoxyphenylacetic acid: A metabolite of catecholamines with similar structural features.

    2-propanone, 1-(4-hydroxy-3-methoxyphenyl): Another compound with a methoxyphenyl group.

Uniqueness

3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its thiazolopyridine core and the presence of multiple functional groups, which confer distinct bioactivity and chemical reactivity compared to other similar compounds [3][3] .

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C24H24N2O6S/c1-29-16-7-5-15(6-8-16)24(28)13-33-23-18(12-25)17(11-21(27)26(23)24)14-9-19(30-2)22(32-4)20(10-14)31-3/h5-10,17,28H,11,13H2,1-4H3

InChI Key

XCYVKXZQLLBFEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=C(C(=C4)OC)OC)OC)C#N)O

Origin of Product

United States

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